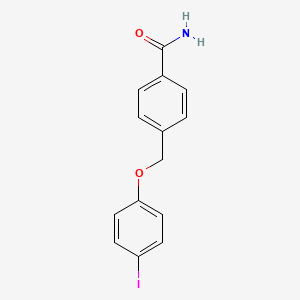

4-((4-Iodophenoxy)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((4-Iodophenoxy)methyl)benzamide is an organic compound with the molecular formula C14H12INO2 It is characterized by the presence of an iodophenoxy group attached to a benzamide structure

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Iodophenoxy)methyl)benzamide typically involves the reaction of 4-iodophenol with benzyl chloride to form 4-((4-iodophenoxy)methyl)benzyl chloride. This intermediate is then reacted with ammonia or an amine to yield the final product, this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and solvents can optimize the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

化学反応の分析

Types of Reactions: 4-((4-Iodophenoxy)methyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted phenoxy compounds.

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Hydroquinones or reduced derivatives.

科学的研究の応用

Medicinal Chemistry Applications

-

Antineoplastic Activity :

- Research has indicated that derivatives of benzamide, including 4-((4-Iodophenoxy)methyl)benzamide, may possess antitumor properties. These compounds have been studied for their ability to inhibit specific signaling pathways involved in cancer proliferation, particularly the RAS/RAF/MEK/ERK pathway. The inhibition of mitogen-activated protein kinase kinase (MEK) is a notable mechanism through which these compounds may exert their effects against neoplasms .

-

Enzyme Inhibition :

- The compound has been investigated for its potential as a histone deacetylase inhibitor (HDACi). HDAC inhibitors are of interest in cancer therapy due to their ability to alter gene expression and induce apoptosis in cancer cells. In cell-based assays, compounds related to this compound have shown significant activity against various cancer cell lines when activated by light, highlighting their potential as photodynamic therapy agents .

- Lysosomal Storage Disorders :

Chemical Research Applications

- Synthesis and Characterization :

-

Analytical Methods :

- High-performance liquid chromatography (HPLC) is commonly used for the quantitative analysis of this compound in biological samples. Studies have demonstrated the method's capability to detect low concentrations of the compound with high accuracy and precision, making it suitable for pharmacokinetic studies .

Case Study 1: Antineoplastic Activity

A study published in a peer-reviewed journal investigated the efficacy of various benzamide derivatives, including this compound, against cancer cell lines. The results indicated that these compounds significantly reduced cell viability upon exposure to light, suggesting their potential use in targeted phototherapy.

Case Study 2: HDAC Inhibition

In a recent experimental study, researchers evaluated the HDAC inhibitory activity of several benzamide analogs. The findings revealed that certain derivatives exhibited over 50-fold increased potency compared to others, with implications for developing more effective cancer treatments.

作用機序

The mechanism of action of 4-((4-Iodophenoxy)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenoxy group can form strong interactions with the active sites of enzymes, inhibiting their activity. The benzamide moiety can interact with protein binding sites, affecting their function. These interactions can modulate biochemical pathways, leading to the desired therapeutic or industrial effects.

類似化合物との比較

- 4-((4-Bromophenoxy)methyl)benzamide

- 4-((4-Chlorophenoxy)methyl)benzamide

- 4-((4-Fluorophenoxy)methyl)benzamide

Comparison:

- Uniqueness: The presence of the iodine atom in 4-((4-Iodophenoxy)methyl)benzamide imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine’s larger atomic size and lower electronegativity influence the compound’s chemical behavior, making it more suitable for specific applications in medicinal chemistry and materials science.

- Reactivity: The iodine atom makes the compound more reactive in nucleophilic substitution reactions compared to its halogenated counterparts.

- Applications: While all these compounds have applications in similar fields, the specific properties of this compound make it particularly valuable in certain research and industrial contexts.

生物活性

4-((4-Iodophenoxy)methyl)benzamide, a compound characterized by its unique structure, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications based on diverse research findings.

Chemical Structure and Properties

The compound this compound can be represented as follows:

- Chemical Formula : C15H14INO

- Molecular Weight : 319.18 g/mol

- CAS Number : 1011018-52-2

The presence of the iodine atom and the phenoxy group in its structure is believed to play a crucial role in its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets. For instance, benzamide derivatives have been shown to modulate the activity of several receptors and enzymes involved in critical biochemical pathways:

- 5-Hydroxytryptamine Receptors : Similar compounds have been reported to interact with serotonin receptors, potentially influencing mood and anxiety disorders.

- Kinase Inhibition : Some benzamide derivatives exhibit inhibitory effects on various kinases, which are pivotal in cancer cell proliferation .

Anticancer Activity

Several studies have highlighted the anticancer potential of benzamide derivatives, including those structurally related to this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that derivatives can significantly inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. For example, compounds with similar moieties showed IC50 values ranging from 1.27 µM to 5.96 µM against different cancer types .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.27 |

| PC-3 | 5.96 |

| Huh7 | 5.67 |

Antimicrobial Activity

The compound may also exhibit antimicrobial properties:

- Antibacterial Effects : Some derivatives have shown significant activity against various bacterial strains, suggesting potential use as antimicrobial agents. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Anti-inflammatory Properties

Research indicates that certain benzamide derivatives can exert anti-inflammatory effects:

- Cytokine Inhibition : Studies have reported that these compounds can inhibit pro-inflammatory cytokines like interleukin-1β (IL-1β), highlighting their potential in treating inflammatory diseases .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption and Distribution : The lipophilic nature of the compound suggests good absorption characteristics.

- Toxicity Studies : Preliminary toxicity assessments indicate that while some derivatives display low toxicity profiles, further studies are necessary to fully understand their safety in vivo .

Case Studies and Research Findings

A variety of studies have been conducted to explore the biological activities of benzamide derivatives:

- Synthesis and Evaluation : A study synthesized several benzamide derivatives and evaluated their anticancer activities through ELISA-based kinase assays, revealing moderate to high potency against RET kinases .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications in the phenoxy group significantly affect biological activity, emphasizing the importance of this moiety in drug design .

- Animal Models : In vivo studies using zebrafish embryos demonstrated the potential toxicity and bioactivity of certain benzamide derivatives, providing insights into their therapeutic window .

特性

IUPAC Name |

4-[(4-iodophenoxy)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12INO2/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBDPGSFYYLEIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=CC=C(C=C2)I)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。